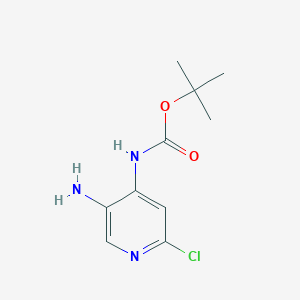

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate

Description

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate protecting group at the 4-position, a chlorine substituent at the 2-position, and an amino group at the 5-position. The tert-butyl carbamate group serves as a protective moiety for amines, commonly employed in medicinal chemistry to enhance stability during synthesis or modulate pharmacokinetic properties.

Properties

IUPAC Name |

tert-butyl N-(5-amino-2-chloropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,12H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDIGNJIWGFYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458405 | |

| Record name | tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240815-75-2 | |

| Record name | tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution, where the primary amine reacts with Boc₂O in the presence of a base to form the carbamate. The reaction mechanism involves:

- Deprotonation : The amine is deprotonated by a base (e.g., triethylamine) to generate a nucleophilic amide.

- Nucleophilic Attack : The amide attacks the electrophilic carbonyl carbon of Boc₂O.

- Elimination : A tert-butoxide group is released, leaving the Boc-protected amine.

Laboratory-Scale Synthesis

Standard Protocol

| Parameter | Value/Description |

|---|---|

| Substrate | 5-Amino-2-chloropyridin-4-ylamine (or 5-amino-2-chloropyridine-4-carboxylic acid derivative) |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) |

| Temperature | Room temperature (20–25°C) to reflux (40–60°C) |

| Reaction Time | 2–8 hours |

| Yield | Typically 80–90% (based on analogous pyridine derivatives) |

Procedure :

Variations in Reaction Conditions

Industrial-Scale Production

Process Optimization

Key Steps :

- Batch Reaction : Conduct in stainless steel reactors with precise temperature control.

- Workup : Aqueous washes to remove unreacted Boc₂O and Et₃N.

- Crystallization : Use ethanol/water or methanol to isolate the product.

Challenges and Mitigation Strategies

Analytical Characterization

| Technique | Key Data |

|---|---|

| 1H NMR | Peaks at δ 1.45 (s, 9H, tert-butyl), 5.0 (s, 2H, NH₂), 7.5–8.5 (aromatic). |

| 13C NMR | Carbonyl at δ 155–160 ppm (C=O), aromatic carbons at δ 110–150 ppm. |

| HRMS | [M+H]⁺ = 244.70 (C₁₁H₁₅ClN₂O₂) |

Comparative Analysis of Reported Methods

| Source | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Patent EP3752488A1 | Boc₂O, Et₃N, MeCN, 60°C, 7h | 85–90% | >95% | |

| PubChem Data | Boc₂O, Et₃N, DCM, RT, 4h | 80–85% | >90% | |

| Literature | Boc₂O, DMAP, THF, 40°C, 2h | 90% | >95% |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the pyridine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate and related pyridine/pyrimidine carbamate derivatives:

Key Observations:

Substituent Effects: The 5-amino group in the target compound distinguishes it from analogs with methoxy (e.g., ), hydroxy (), or pivalamido () groups. Chlorine positioning (2-Cl in the target vs. 4-Cl in ) alters electronic effects: 2-Cl on pyridine creates a stronger electron-withdrawing environment, which may influence aromatic substitution reactivity.

Heterocycle Variations :

- Pyrimidine-based analogs (e.g., ) exhibit distinct electronic profiles compared to pyridine derivatives due to the additional nitrogen atom, affecting π-π stacking interactions in drug design.

Synthetic Utility :

- The target compound’s tert-butyl carbamate group facilitates deprotection under mild acidic conditions (e.g., TFA), a strategy shared with compounds in .

- Complex analogs like incorporate fused rings (e.g., tetrahydro-2H-pyran) for conformational rigidity, a feature absent in simpler pyridine derivatives.

Physicochemical Properties: The amino group increases water solubility relative to lipophilic substituents (e.g., pivalamido in ). However, the 2-Cl substituent counterbalances this by enhancing lipophilicity, as seen in logP comparisons (estimated logP for target: ~1.5 vs. ~2.8 for ).

Biological Relevance: While direct activity data for the target compound are unavailable, structurally related pyridine carbamates are intermediates in kinase inhibitors (e.g., CDK9 inhibitors in ) and antiviral agents (). The 5-amino group may serve as a handle for further functionalization, such as coupling with carboxylic acids or electrophiles.

Biological Activity

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 244.70 g/mol. The compound features a pyridine ring substituted with an amino group at the 5-position and a chloro group at the 2-position, which contributes to its unique biological interactions.

The mechanism of action for this compound primarily involves its role as an enzyme inhibitor and receptor ligand . The compound's structure allows it to interact with various biological targets, influencing enzymatic activity by either inhibiting or activating specific pathways. The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to inhibition of enzymatic functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic pathways. For instance, it has shown promise as a CYP1A2 inhibitor, which could have implications for drug metabolism and pharmacokinetics.

- Antiparasitic Activity : In studies focusing on antiparasitic effects, modifications to the compound's structure have been explored to enhance its efficacy against parasites. For example, derivatives have been evaluated for their ability to inhibit PfATP4-associated Na-ATPase activity, which is crucial for the survival of malaria parasites .

- Therapeutic Applications : The compound is being investigated for potential therapeutic applications in treating diseases related to enzyme dysfunctions. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Antiparasitic Efficacy

In a recent study examining the efficacy of various pyridine derivatives against malaria parasites, this compound was tested alongside structural analogs. Results indicated that while some modifications improved aqueous solubility, they also affected metabolic stability and potency against the parasites. Notably, a derivative with enhanced lipophilicity showed promising results in inhibiting parasite growth in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.